4-methoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
The compound 4-methoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylphenyl group at position 1 and a 4-methoxybenzohydrazide moiety at position 2. This structure combines a heterocyclic scaffold known for pharmacological relevance with a hydrazide functional group, which is often associated with bioactivity such as antimicrobial or anti-inflammatory effects .
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-methoxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C20H18N6O2/c1-13-3-7-15(8-4-13)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,25,27)(H,21,22,24) |
InChI Key |
XYTWTZPCPOYLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst . The reaction conditions often include the use of ultrasonic waves to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Hydrazide Moiety
The hydrazide group is a critical site for structural diversity. Key analogs include:
- N'-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide (MW: ~363.42 g/mol*): Incorporates a cyclohexane ring, which may enhance steric bulk and influence solubility .
- 4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS: 869073-23-4): Substitutes methoxy with a hydroxyl group, increasing polarity and hydrogen-bonding capacity .
Table 1: Hydrazide Substituent Comparison
*Calculated based on molecular formula.
Modifications on the Pyrazolo[3,4-d]Pyrimidine Core
Variations at position 1 of the pyrazolo[3,4-d]pyrimidine core impact electronic and steric properties:
Physicochemical Properties
- Melting Points : Analogs with nitro groups (e.g., compound 1r in ) exhibit high melting points (~360°C) due to strong intermolecular interactions, whereas methoxy-substituted compounds may have lower melting points .
- Solubility: The 4-methoxy group likely improves aqueous solubility compared to non-polar analogs like the cyclohexanecarbohydrazide derivative .
Structure-Activity Relationship (SAR) Analysis
- Electron-Donating Groups : Methoxy and hydroxy substituents may enhance binding to polar targets (e.g., enzymes) versus chloro or nitro groups, which favor hydrophobic interactions .
- Steric Effects : Bulky substituents (e.g., cyclohexane) could reduce bioavailability but improve selectivity for specific receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
